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Compound of Interest

Compound Name: 10-Methoxyibogamine

Cat. No.: B8700735 Get Quote

Introduction 10-Methoxyibogamine, also known as ibogaine, is a psychoactive indole alkaloid

derived from the West African shrub Tabernanthe iboga[1][2]. It is investigated for its potential

therapeutic effects in treating substance use disorders[1][2]. For researchers conducting in vivo

experiments, achieving proper dissolution and formulating a safe, stable, and biocompatible

vehicle for administration is a critical first step. The solubility of 10-Methoxyibogamine is

highly dependent on whether it is in its freebase or salt form.

Physicochemical Properties and Solubility Challenges Like its parent compound ibogaine, 10-
Methoxyibogamine's solubility profile presents distinct challenges.

Freebase Form: The freebase is an organic molecule with a molecular weight of

approximately 310.43 g/mol [3]. It is characterized by low polarity, making it practically

insoluble in water[3][4]. However, it exhibits solubility in various organic solvents, including

ethanol, chloroform, acetone, and ether[3][4]. Direct administration of these organic solvents

in vivo can cause significant toxicity and tissue irritation, necessitating the use of carefully

formulated vehicle systems.

Salt Form (Hydrochloride - HCl): The hydrochloride salt of ibogaine is significantly more

water-soluble[3][4][5][6]. This is the preferred form for preparing simple aqueous solutions for

in vivo administration. It is soluble in water and alcohols like methanol and ethanol but only

slightly soluble in acetone and chloroform[3]. Researchers should always verify which form

of the compound they have acquired.
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Considerations for Vehicle Selection The choice of vehicle is paramount for ensuring drug

stability, bioavailability, and minimizing adverse effects in animal models.

Route of Administration: The intended route (e.g., intraperitoneal (IP), intravenous (IV),

subcutaneous (SC), or oral (PO)) dictates the stringency of vehicle requirements. IV

formulations must be sterile, isotonic, and free of particulates, whereas IP and PO routes

may allow for a wider range of vehicles, including suspensions.

Toxicity and Biocompatibility: The vehicle itself must be non-toxic and well-tolerated at the

administered volume. Common solvents like DMSO can have physiological effects and

should be used at low concentrations (typically <5-10% of the final volume)[7]. A vehicle-only

control group is essential in any experiment to account for the vehicle's effects[7].

pH and Stability: The pH of the final formulation should be close to physiological levels (pH

7.2-7.4) to avoid injection site pain and inflammation. Buffers like phosphate-buffered saline

(PBS) can be used to maintain a stable pH[7].

Compound Stability: Ensure 10-Methoxyibogamine does not precipitate out of the solution

upon storage or dilution. Formulations should be prepared fresh whenever possible. If

storage is necessary, stability should be validated under the intended storage conditions

(e.g., 4°C, protected from light).

Experimental Protocols
Protocol 1: Preparation of 10-Methoxyibogamine HCl in Saline (Preferred Method for Salt

Form)

This protocol is suitable for the water-soluble hydrochloride (HCl) salt of 10-
Methoxyibogamine.

Materials:

10-Methoxyibogamine HCl powder

Sterile 0.9% Sodium Chloride solution (Normal Saline)

Sterile vials
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Calibrated balance

Vortex mixer and/or magnetic stirrer

Sterile syringe filters (0.22 µm)

Methodology:

Calculation: Determine the required mass of 10-Methoxyibogamine HCl and the volume of

saline needed to achieve the target concentration (e.g., 1 mg/mL). Account for the molecular

weight difference between the salt (346.90 g/mol ) and freebase (310.43 g/mol ) forms if

dosing is based on the freebase equivalent.

Weighing: Accurately weigh the calculated amount of 10-Methoxyibogamine HCl powder

and place it into a sterile vial.

Dissolution: Add the required volume of sterile 0.9% saline to the vial.

Mixing: Cap the vial and mix thoroughly using a vortex mixer until the powder is completely

dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if

necessary. Visually inspect the solution to ensure there are no visible particles.

Sterilization (for IV/IP): For parenteral routes, filter the solution through a 0.22 µm sterile

syringe filter into a final sterile vial to ensure sterility.

Final Check: Before administration, visually inspect the solution again for any signs of

precipitation.

Protocol 2: Preparation of 10-Methoxyibogamine (Freebase) using a Co-Solvent System

This protocol is for the water-insoluble freebase form and is common for lipophilic compounds.

Materials:

10-Methoxyibogamine (Freebase) powder

Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
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PEG 400 (Polyethylene glycol 400)

Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

Sterile vials and tubes

Methodology:

Initial Solubilization: Weigh the required amount of 10-Methoxyibogamine freebase into a

sterile tube. Add a small volume of DMSO to dissolve the compound completely. For

example, start with 5-10% of the final desired volume (e.g., for a final volume of 1 mL, use

50-100 µL of DMSO).

Vortexing: Vortex thoroughly until the solution is clear.

Addition of Co-solvent: Add PEG 400 to the DMSO solution. A common ratio is 1:1

DMSO:PEG 400. For example, add another 50-100 µL of PEG 400. Vortex again until the

solution is homogeneous.

Aqueous Dilution: Slowly add the sterile saline or PBS dropwise while continuously vortexing

to bring the solution to the final volume. This step is critical; rapid addition can cause the

compound to precipitate.

Final Formulation: The final vehicle composition might be, for example, 10% DMSO / 10%

PEG 400 / 80% Saline. The final concentration of DMSO should be kept as low as possible.

Visual Inspection: Ensure the final solution is clear and free of any precipitate before

administration. This formulation should be prepared fresh before each experiment.

Data Presentation
Table 1: Comparison of Potential Vehicle Systems for 10-Methoxyibogamine
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Vehicle
System

Compound
Form

Pros Cons
Recommended
Route

0.9% Saline /

PBS
HCl Salt

Biocompatible,

isotonic, low

toxicity.

Not suitable for

freebase form.
IV, IP, SC, PO

DMSO/Saline Freebase

High solubilizing

power for

lipophilic

compounds.

Potential for

cellular toxicity

and

inflammation;

can have its own

biological effects.

IP, SC

DMSO/PEG

400/Saline
Freebase

Good solubilizing

power; PEG 400

improves stability

and reduces

DMSO toxicity.

More complex

formulation;

viscosity may be

an issue for

injection.

IP, SC, PO

2-Hydroxypropyl-

β-cyclodextrin

(HPβCD)

Freebase

Forms inclusion

complexes to

increase

aqueous

solubility;

generally low

toxicity.

Can be

expensive; may

affect drug

pharmacokinetic

s.

IV, IP, SC, PO

Table 2: Example Dosing Calculation
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Parameter Value Notes

Target Dose 20 mg/kg
Based on desired experimental

dose.

Animal Weight 25 g (0.025 kg) Example mouse weight.

Total Dose per Animal 0.5 mg 20 mg/kg * 0.025 kg

Injection Volume 100 µL (0.1 mL)
A standard volume for IP

injection in mice.

Required Concentration 5 mg/mL 0.5 mg / 0.1 mL

Total Volume to Prepare 1.2 mL

For N=10 animals, plus

overage (e.g., 10 * 0.1 mL +

0.2 mL).

Mass of Compound to Weigh 6.0 mg 5 mg/mL * 1.2 mL

Mandatory Visualization
Caption: Workflow for selecting a dissolution protocol for 10-Methoxyibogamine.

Caption: Putative signaling pathways of 10-Methoxyibogamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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